molecular formula C9H8F3NO2S B1345249 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952182-84-2

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide

Cat. No.: B1345249
CAS No.: 952182-84-2
M. Wt: 251.23 g/mol
InChI Key: OSWPIGUFRZPHBQ-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide is a chemical compound with the molecular formula C9H8F3NO2S and a molecular weight of 251.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an ethanethioamide moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide typically involves the reaction of 3-(trifluoromethoxy)phenol with 2-chloroethanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethanethioamide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy and thioamide groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide
  • 2-[3-(Methoxy)phenoxy]ethanethioamide
  • 2-[3-(Chloromethoxy)phenoxy]ethanethioamide

Uniqueness

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications compared to its analogs .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-2-6(4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWPIGUFRZPHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249528
Record name 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-84-2
Record name 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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